

Application Notes: Lentiviral Knockdown of Glutaminyl Cyclase (QPCT) for In Vitro Studies

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Compound of Interest

Compound Name: *Glutaminyl cyclases-IN-1*

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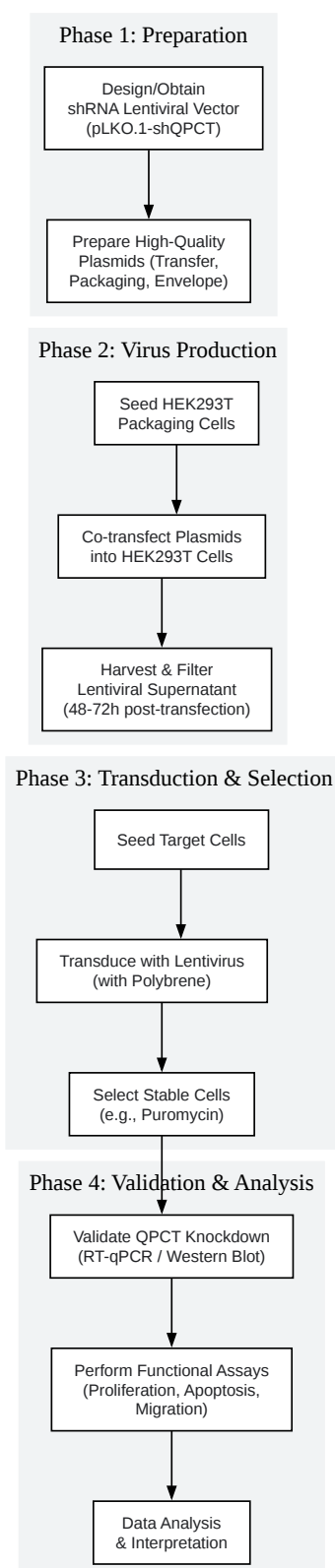
Introduction

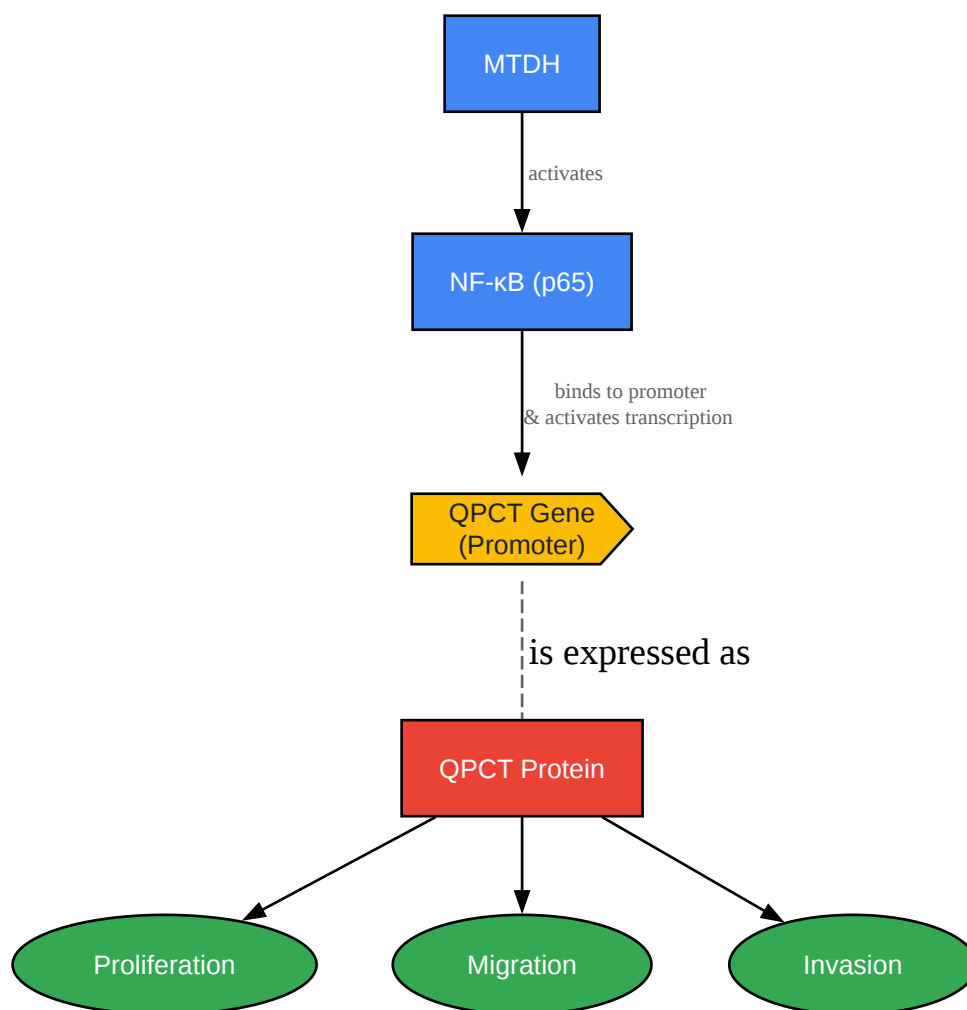
Glutaminyl Cyclase (QPCT), and its isoenzyme QPCTL, are emerging as significant targets in biomedical research, particularly in oncology and immunology.[1] These enzymes catalyze the formation of pyroglutamate at the N-terminus of various peptides and proteins.[1] This post-translational modification can impact protein stability, aggregation, and receptor-binding activity. Elevated QPCT expression has been observed in several cancers, including breast, thyroid, and renal cell carcinoma, where it is often associated with poor prognosis.[2][3] QPCT has been shown to promote cancer cell proliferation, migration, invasion, and chemoresistance.[2] [3] Furthermore, through its modification of the CD47 "don't eat me" signal, QPCT plays a role in tumor immune evasion.[1][4]

Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for reverse genetics, allowing for stable, long-term suppression of a target gene's expression in a wide range of cell types, including both dividing and non-dividing cells.[5][6] This application note provides a comprehensive set of protocols for the efficient knockdown of QPCT in vitro using a lentiviral shRNA approach. It covers lentivirus production, target cell transduction, validation of knockdown, and subsequent functional assays to study the effects of QPCT depletion on key cellular processes such as proliferation, apoptosis, and migration.

Experimental Workflow Overview

The overall process for QPCT knockdown and subsequent analysis involves several key stages, from virus production to functional characterization of the cellular phenotype.





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